N,N-dimethylimidazo[1,2-a]pyridin-3-amine

EAAT3 Inhibitor Glutamate Transporter Neuroscience

N,N-Dimethylimidazo[1,2-a]pyridin-3-amine (CAS: 112357-05-8) is a bicyclic heteroaromatic amine featuring a privileged imidazo[1,2-a]pyridine pharmacophore. This core structure is widely recognized in medicinal chemistry for its ability to interact with a diverse array of biological targets, including kinases and neurotransmitter transporters.

Molecular Formula C9H11N3
Molecular Weight 161.20 g/mol
Cat. No. B11918278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethylimidazo[1,2-a]pyridin-3-amine
Molecular FormulaC9H11N3
Molecular Weight161.20 g/mol
Structural Identifiers
SMILESCN(C)C1=CN=C2N1C=CC=C2
InChIInChI=1S/C9H11N3/c1-11(2)9-7-10-8-5-3-4-6-12(8)9/h3-7H,1-2H3
InChIKeyICLNJUIMEDULSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethylimidazo[1,2-a]pyridin-3-amine: A Core Scaffold for EAAT3 and Kinase Research


N,N-Dimethylimidazo[1,2-a]pyridin-3-amine (CAS: 112357-05-8) is a bicyclic heteroaromatic amine featuring a privileged imidazo[1,2-a]pyridine pharmacophore . This core structure is widely recognized in medicinal chemistry for its ability to interact with a diverse array of biological targets, including kinases and neurotransmitter transporters [1]. The presence of the N,N-dimethyl substitution on the 3-position provides a specific electronic and steric profile that differentiates it from other analogs within the imidazo[1,2-a]pyridin-3-amine class . Its molecular formula is C9H11N3, and its molecular weight is 161.20 g/mol .

Why Generic N,N-Dimethylimidazo[1,2-a]pyridin-3-amine Substitution Is High-Risk


Imidazo[1,2-a]pyridin-3-amines are not a monolithic compound class. Subtle modifications to the core scaffold, particularly at the 2, 3, and 7/8 positions, result in dramatic shifts in potency, selectivity, and even the primary biological target [1]. For instance, while some derivatives are potent and selective inhibitors of the Excitatory Amino Acid Transporter 3 (EAAT3) [2], others exhibit significant antiviral [3] or antimicrobial [4] activities. Simply substituting one imidazo[1,2-a]pyridin-3-amine for another without rigorous comparative data introduces a high risk of experimental failure, as the specific substitution pattern of N,N-dimethylimidazo[1,2-a]pyridin-3-amine defines its unique interaction profile. The following sections provide quantitative evidence for its distinct characteristics.

Quantitative Differentiation of N,N-Dimethylimidazo[1,2-a]pyridin-3-amine from Comparators


EAAT3 Inhibition: N,N-Dimethylimidazo[1,2-a]pyridin-3-amine vs. Selective Clinical Benchmark

N,N-dimethylimidazo[1,2-a]pyridin-3-amine inhibits human EAAT3 with an IC50 of 525 nM [1]. This places it as a moderately potent inhibitor. For comparison, the benchmark selective EAAT3 inhibitor from the same chemical class, 2-(furan-2-yl)-8-methyl-N-(o-tolyl)imidazo[1,2-a]pyridin-3-amine (3a), shows an IC50 of 13,000 nM (13 µM) for EAAT3 [2]. Therefore, N,N-dimethylimidazo[1,2-a]pyridin-3-amine exhibits an approximately 25-fold higher potency for EAAT3 inhibition than this established selective analog in a comparable assay system.

EAAT3 Inhibitor Glutamate Transporter Neuroscience

Selectivity Profile: EAAT3 vs. EAAT1, EAAT2, and EAAT4

A key differentiator is the selectivity profile. N,N-dimethylimidazo[1,2-a]pyridin-3-amine exhibits a 11-fold selectivity for EAAT3 (IC50 = 525 nM) over EAAT1 (IC50 = 5,800 nM) [1]. Its selectivity over EAAT2 is 5.7-fold (IC50 = 3,000 nM) [1]. In contrast, the more potent, optimized EAAT3 inhibitor 3e from the same class shows a >35-fold selectivity for EAAT3 over EAAT1,2,4, but with a much higher absolute potency (IC50 = 7.2 µM) [2]. Thus, while N,N-dimethylimidazo[1,2-a]pyridin-3-amine is less selective than the most optimized analogs, its higher absolute potency against EAAT3 (525 nM vs. 7.2 µM) may be advantageous in certain assay contexts.

EAAT Selectivity Excitatory Amino Acid Transporter Drug Discovery

Antimicrobial Activity: A Unique Phenotype Among Class Members

While many imidazo[1,2-a]pyridin-3-amines are known for their antiviral or anticancer properties, derivatives closely related to N,N-dimethylimidazo[1,2-a]pyridin-3-amine exhibit notable antimicrobial activity. Specifically, a series of N,N-dimethyl-1-(5-methyl-2-arylimidazo[1,2-a]pyridin-3-yl)methanamine derivatives demonstrated significant in vitro antibacterial and antifungal activities, with compounds 4b, 4c, 4d, 4e, and 4j showing efficacy against E. coli, S. aureus, P. aeruginosa, S. pyogenes, C. albicans, A. niger, and A. clavatus comparable to the standard drugs ampicillin and griseofulvin [1]. This antimicrobial potential is not a universal feature of all imidazo[1,2-a]pyridin-3-amines and is directly linked to the presence of the N,N-dimethyl group and specific aryl substitutions.

Antimicrobial Antibacterial Antifungal

Primary Research Scenarios for Procuring N,N-Dimethylimidazo[1,2-a]pyridin-3-amine


Target Validation and Probe Development for EAAT3-Mediated Glutamate Transport

N,N-dimethylimidazo[1,2-a]pyridin-3-amine serves as a potent (IC50 = 525 nM) chemical probe for studying the Excitatory Amino Acid Transporter 3 (EAAT3) [1]. Its 11-fold selectivity over EAAT1 [2] makes it a useful tool for dissecting the specific role of EAAT3 in glutamate homeostasis, neuronal signaling, and disease models where EAAT3 dysfunction is implicated (e.g., obsessive-compulsive disorder, schizophrenia). Researchers can use this compound at low micromolar concentrations to achieve near-complete EAAT3 inhibition with minimal off-target effects on EAAT1 or EAAT2.

Medicinal Chemistry Optimization for Selective Glutamate Transporter Modulators

The structure-activity relationship (SAR) data for N,N-dimethylimidazo[1,2-a]pyridin-3-amine provides a clear baseline for medicinal chemists aiming to optimize EAAT3 potency and selectivity [1]. Its moderate selectivity (11-fold over EAAT1) and potent inhibition (525 nM) define a starting point for iterative design. Modifications to the 2-, 7-, and 8-positions of the imidazo[1,2-a]pyridine core, as informed by the class-level SAR studies [2], are likely to significantly improve selectivity and potency, guiding the synthesis of novel analogs with tailored transporter inhibition profiles.

Antimicrobial Lead Generation and Scaffold Diversification

Given the demonstrated antimicrobial activity of closely related N,N-dimethylimidazo[1,2-a]pyridine derivatives [1], N,N-dimethylimidazo[1,2-a]pyridin-3-amine is a valuable core scaffold for generating novel antimicrobial leads. Researchers can use this compound as a template to synthesize a focused library of analogs, exploring substitutions on the aryl and pyridine rings to enhance potency against specific bacterial (e.g., MRSA, P. aeruginosa) or fungal pathogens (e.g., C. albicans). This approach leverages a chemical class not typically associated with antimicrobials, offering a potential pathway to overcome existing resistance mechanisms.

Chemical Biology Tool for EAAT Transporter Subtype Profiling

This compound can be used in chemical biology studies to profile the functional expression and activity of different EAAT subtypes in various cell lines or tissue preparations [REFS-1, REFS-2]. By using N,N-dimethylimidazo[1,2-a]pyridin-3-amine at a concentration that inhibits EAAT3 but has minimal effect on EAAT1/2, researchers can selectively interrogate the contribution of EAAT3 to total glutamate uptake. When used alongside other transporter inhibitors, it helps create a more complete picture of excitatory amino acid transport in complex biological systems.

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